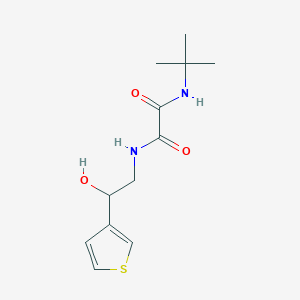

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a tert-butyl group at the N1 position and a hydroxy-substituted thiophen-3-yl ethyl moiety at the N2 position. Oxalamides, in general, are recognized for their role as umami flavor potentiators, with compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) receiving regulatory approval for use in food products to replace monosodium glutamate (MSG) .

Properties

IUPAC Name |

N'-tert-butyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)14-11(17)10(16)13-6-9(15)8-4-5-18-7-8/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQYHNJPUHZMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Hydroxyethyl Thiophene Intermediate: This step involves the reaction of thiophene with ethylene oxide in the presence of a catalyst to form 2-hydroxyethyl thiophene.

Oxalamide Formation: The hydroxyethyl thiophene is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

Final Coupling: The oxalyl chloride intermediate is reacted with tert-butylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Halogenation with bromine in acetic acid.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The hydroxyethyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s thiophene group distinguishes it from S336’s pyridyl and dimethoxybenzyl substituents, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation . Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in biological targets.

- tert-Butyl groups (e.g., in the target compound and compound 4.2) are often used to improve metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis .

Synthetic Approaches: Most oxalamides are synthesized via coupling reactions between oxalic acid derivatives and amines. For example, compound 4.2 was prepared by refluxing ethyl oxalate with tert-leucinol derivatives in toluene , while S336’s synthesis likely follows similar high-throughput protocols .

The tert-butyl group in the target compound may further enhance resistance to degradation.

Metabolic and Toxicological Profiles

Table 2: Metabolic Data for Selected Oxalamides

Key Findings:

- The absence of amide hydrolysis in S336 and related compounds suggests that oxalamides are metabolized via alternative pathways (e.g., oxidation of aromatic rings or alkyl chains) .

Biological Activity

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Synthesis

The compound features a unique oxalamide structure with a tert-butyl group and a thiophenyl moiety, which are believed to contribute to its biological activity. The synthesis typically involves the following steps:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.

- Introduction of the Tert-Butyl Group : Using tert-butylamine to form the desired derivative.

- Attachment of the Hydroxy-Thiophenyl Moiety : A nucleophilic substitution reaction introduces the hydroxy-thiophenyl group into the structure.

The biological activity of this compound may involve various mechanisms, including:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, obstructing substrate access and inhibiting catalytic activity.

- Interaction with Receptors : It could modulate receptor activity through interactions that alter signaling pathways.

- Antioxidant Properties : The thiophene ring may contribute to antioxidant effects by scavenging free radicals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that oxalamides can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli |

| Similar Oxalamides | Antimicrobial | Various Gram-positive and Gram-negative bacteria |

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity is also noteworthy. Research has indicated that certain oxalamides can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in 2023 evaluated the antimicrobial efficacy of various oxalamides, including derivatives similar to this compound. Results showed significant inhibition of bacterial growth at low concentrations, with a minimum inhibitory concentration (MIC) established for several strains . -

Anti-inflammatory Activity Assessment :

Another investigation focused on the anti-inflammatory effects of oxalamide compounds in vitro. The study revealed that these compounds could significantly reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), highlighting their therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : React thiophene-3-carbaldehyde with a tert-butylamine derivative to form the hydroxyethyl-thiophene intermediate.

Oxalamide Formation : Use oxalyl chloride or oxalic acid derivatives to couple the tert-butylamine and hydroxyethyl-thiophene intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product.

Characterization :

- NMR Spectroscopy : Confirms regiochemistry of the thiophene and tert-butyl groups .

- HPLC : Ensures purity (>95%) by quantifying residual solvents/by-products .

Advanced: How can researchers optimize reaction yields when introducing the hydroxyethyl-thiophene moiety?

Methodological Answer:

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency between thiophene derivatives and epoxides .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during hydroxyethyl group formation .

- Temperature Control : Slow addition of reagents at –10°C minimizes side reactions (e.g., over-oxidation) .

- By-Product Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous NaHCO₃ .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and thiophene protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Identify oxalamide C=O stretches (~1680–1700 cm⁻¹) and hydroxyl O–H bands (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₀N₂O₃S) .

Advanced: How to resolve contradictions in reported biological activity data across different assays?

Methodological Answer:

Contradictions often arise from:

- Assay Conditions : Varying pH or ionic strength alters compound solubility and target binding. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Cell Line Variability : Use isogenic cell lines and validate receptor expression via qPCR .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to calibrate activity measurements .

- In Silico Validation : Perform molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies .

Basic: What in vitro models are suitable for initial screening of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

Advanced: How to elucidate the mechanism of action for thiophene-containing oxalamides in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Site-Directed Mutagenesis : Modify suspected enzyme binding residues (e.g., ATP-binding pocket lysines) and measure IC₅₀ shifts .

- Thermal Shift Assay : Monitor enzyme stability (ΔTₘ) upon compound binding to infer interaction strength .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

- LogP/D solubility : Use MarvinSketch or ChemAxon to estimate partition coefficients .

- pKa Prediction : ADMET Predictor™ or SPARC calcualtors for ionization states .

- Crystallography : SHELX suite for crystal structure solving from XRD data .

Advanced: How to address low reproducibility in crystallizing this compound for XRD analysis?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., DMSO/water) via vapor diffusion .

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions improves crystal quality .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the oxalamide bond .

- Oxygen Sensitivity : Purge storage containers with argon to prevent oxidation of the hydroxyethyl group .

Advanced: How to design SAR studies to improve this compound’s metabolic stability?

Methodological Answer:

- Isosteric Replacement : Substitute the tert-butyl group with trifluoromethylpyridine to reduce CYP450 metabolism .

- Deuterium Labeling : Replace labile hydrogens (e.g., on hydroxyethyl) to slow oxidative degradation .

- Prodrug Approaches : Mask the hydroxyl group as an ester to enhance plasma stability .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions for quantification .

- Sample Preparation : Protein precipitation (acetonitrile) followed by SPE cleanup (Oasis HLB cartridges) .

Advanced: How to reconcile discrepancies between computational docking and experimental binding data?

Methodological Answer:

- Ensemble Docking : Account for protein flexibility by docking to multiple receptor conformations .

- Water Network Analysis : Include explicit water molecules in docking simulations to improve pose accuracy .

- Alchemical Free Energy Calculations : Use FEP/MBAR to predict binding affinities with <1 kcal/mol error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.